3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-
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Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, including nitrophenyl and diphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with diketones or ketoesters, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and diphenyl groups can enhance the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its anti-inflammatory properties.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Used in the synthesis of various pharmaceuticals.
3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: Studied for its potential as a therapeutic agent.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- is unique due to the presence of both nitrophenyl and diphenyl groups, which impart distinct chemical properties and enhance its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
58532-80-2 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methyl]-2,5-diphenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(15-17-11-7-8-14-20(17)25(27)28)21(16-9-3-1-4-10-16)23-24(22)18-12-5-2-6-13-18/h1-14,19H,15H2 |
InChI Key |
YMXICBFHJAOJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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